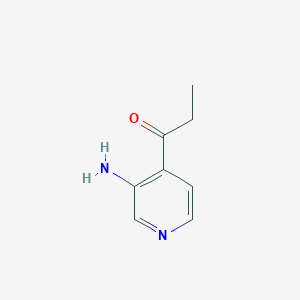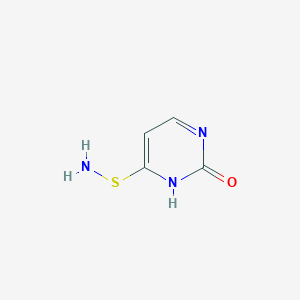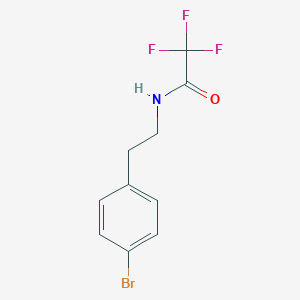
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide and related compounds involves several strategies, including direct fluorination, bromo-cyclization, and acylation reactions. For example, perfluoro-[N-(4-pyridyl)acetamide], a related compound, can be prepared via direct fluorination, indicating a method that might be adapted for synthesizing the compound of interest (Banks et al., 1996). Additionally, N-bromoacetamide-mediated domino cyclization and elimination pathways have been employed for synthesizing bromo and amino-functionalized compounds, suggesting a potential route for the target compound's synthesis (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of related N-trifluoroacetamide compounds has been analyzed through various techniques, including IR spectroscopy, quantum chemical simulation, and X-ray diffraction. Such studies provide insights into the compound's structural aspects, including hydrogen bonding and crystal packing (Sterkhova et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide involves electrophilic substitution, nucleophilic addition, and cycloaddition reactions. Compounds with similar functional groups have been utilized in photocatalytic reactions, highlighting potential reactivity pathways (Zeng et al., 2022).
Physical Properties Analysis
The physical properties of related compounds, including melting points, boiling points, and solubility, can be inferred from their molecular structure. For example, the synthesis and characterization of related compounds provide valuable data on their physical behavior (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and stability under different conditions, have been extensively studied. For instance, the reactions of N-bromobis(trifluoromethyl)amine with dienes under ionic conditions offer insights into the reactivity patterns that could be relevant to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide (Haszeldine et al., 1980).
Scientific Research Applications
Synthesis and Chemical Reactions
Novel Derivative Synthesis
A method to synthesize a variety of heterocycles and fused heterocycles incorporating the trifluoroacetamide moiety has been developed. This process involves the reaction of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide with thioamides and heterocyclic amines, either thermally or under microwave irradiation, showing efficient routes to these compounds (Shaaban, 2017).
Crystal Structure Analysis
Research into the crystal, solution, and gas phase structure of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide provides insights into the hydrogen bonds and molecular interactions. This study leverages IR spectroscopy and quantum chemical simulation, highlighting the importance of structural analysis in understanding chemical properties (Sterkhova, Lazarev, & Shainyan, 2019).
Oxidative Addition to Alkenes
A study explored the reactions of trifluoroacetamide with alkenes and dienes in an oxidative system, leading to the formation of various iodoamidation products. This research contributes to the understanding of how trifluoroacetamide can participate in addition reactions, offering potential pathways for synthetic applications (Shainyan et al., 2015).
Molecular Docking and Biological Applications
Antimicrobial and Antioxidant Properties
N-Benzyl-2,2,2-trifluoroacetamide has been assessed for its antimicrobial, antioxidant, and cytotoxic properties. It demonstrated good antifungal activity and moderate antibacterial activity, along with significant antioxidant capacity. This suggests potential for drug development leveraging these biological activities (Balachandran et al., 2015).
Advanced Material Synthesis
Liquid Crystal Display Materials
Research into the synthesis of key intermediates for liquid crystal display materials, such as 4-bromo-4'-hydroxybiphenyl, highlights the role of trifluoroacetamide derivatives in the development of advanced materials. These studies provide a foundation for the synthesis of components critical to electronic display technologies (Guo-du, 2001).
Mechanism of Action
Target of Action
The primary targets of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide, also known as K36H, are the mitogen-activated protein kinase (MAP kinase), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) proteins . These proteins play a crucial role in inflammation and aging processes, particularly in the skin.
Mode of Action
K36H interacts with its targets by reducing their expression. It reduces UVB-induced MAP kinase expression and regulates IκB and nuclear factor-kappa B (NF-κB) expression, which in turn reduces COX-2 and iNOS protein expression in UVB-irradiated fibroblasts .
Biochemical Pathways
K36H affects the MAPK/IL-6/NF-κB-dependent signaling pathway . This pathway is involved in the inflammatory response, particularly in the skin. By reducing the expression of key proteins in this pathway, K36H can mitigate inflammation.
Pharmacokinetics
It is known that k36h can be topically applied to the skin, suggesting that it has good skin permeability .
Result of Action
The action of K36H results in reduced inflammation and skin thickness, and it prevents photodamage to the skin . It also inhibits the levels of UV-upregulated inflammation-related proteins such as IL-1, iNOS, and NF-κB in the dermis .
Action Environment
The action of K36H is influenced by environmental factors such as ultraviolet (UV) radiation. Long-term exposure to UV radiation causes skin inflammation and aging, and K36H has been shown to protect skin from UVB-induced inflammation .
Future Directions
properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKFWLUJFBCJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363991 |
Source


|
| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide | |
CAS RN |
181514-21-6 |
Source


|
| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

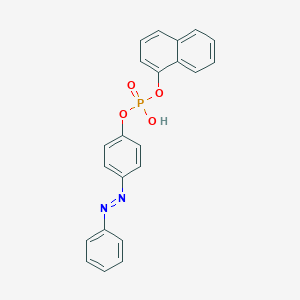
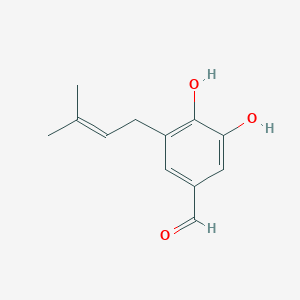

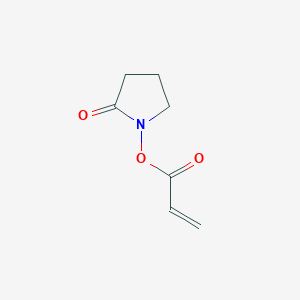
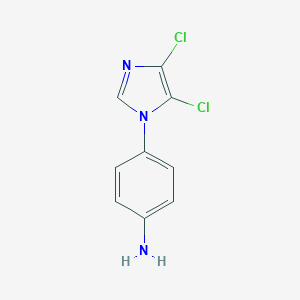
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)


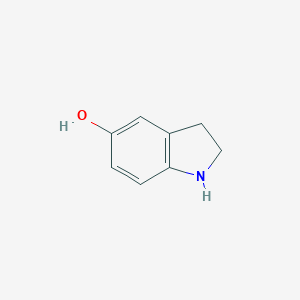
![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
